molecular formula C14H15N3O B8091758 1-(tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole

1-(tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole

Cat. No.: B8091758
M. Wt: 241.29 g/mol
InChI Key: ALHUCTNQUKJTLS-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole is a heterocyclic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole typically involves the coupling of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with suitable indole derivatives. One common method involves the use of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is cooled to 0°C, and n-BuLi is added dropwise over 2-3 hours. The mixture is then stirred at 0-5°C for an additional hour .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic substitution reactions are facilitated by the electron-rich indole ring, allowing for halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole involves its interaction with various molecular targets. The indole moiety is known to bind to multiple receptors, including serotonin and dopamine receptors, which can modulate neurotransmitter activity . The pyrazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Shares the pyrazole and tetrahydropyran moieties but lacks the indole ring.

    Indole-3-acetic acid: Contains the indole moiety and is a plant hormone with different biological activities.

    1-(Tetrahydro-2H-pyran-2-yl)-1H-indole: Contains the indole and tetrahydropyran moieties but lacks the pyrazole ring.

Uniqueness

1-(Tetrahydro-2H-pyran-2-yl)-1,4-dihydropyrazolo[4,3-b]indole is unique due to the combination of indole, pyrazole, and tetrahydropyran rings in a single molecule. This structural diversity enhances its potential for various biological and chemical applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(oxan-2-yl)-4H-pyrazolo[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-6-11-10(5-1)14-12(16-11)9-15-17(14)13-7-3-4-8-18-13/h1-2,5-6,9,13,16H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHUCTNQUKJTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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